molecular formula C7H14ClN3 B3075512 5-Tert-butyl-1H-pyrazol-3-amine hydrochloride CAS No. 1031791-10-2

5-Tert-butyl-1H-pyrazol-3-amine hydrochloride

Cat. No. B3075512
CAS RN: 1031791-10-2
M. Wt: 175.66 g/mol
InChI Key: NDTGIYKNDVDFGD-UHFFFAOYSA-N
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Description

5-Tert-butyl-1H-pyrazol-3-amine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 5-Tert-butyl-1H-pyrazol-3-amine hydrochloride involves various methods. One such method involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . Another approach involves the use of a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .


Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-1H-pyrazol-3-amine hydrochloride is represented by the linear formula C7H13N3.ClH . The InChI code for this compound is 1S/C7H13N3.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4H,1-3H3,(H3,8,9,10);1H .


Chemical Reactions Analysis

The chemical reactions involving 5-Tert-butyl-1H-pyrazol-3-amine hydrochloride are diverse. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Tert-butyl-1H-pyrazol-3-amine hydrochloride include a molecular weight of 175.66 .

Scientific Research Applications

  • Synthetic Methodologies and Intermediate Compounds

    • The compound has been utilized in various synthetic methodologies. For instance, an efficient one-pot two-step synthesis involving 5-Tert-butyl-1H-pyrazol-3-amine hydrochloride has been reported, highlighting its role in creating valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021). Additionally, its use as an intermediate in the synthesis of complex molecules like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile for versatile applications has been elaborated (Bobko, Kaura, Evans, & Su, 2012).
  • Structural and Spectroscopic Analysis

    • The compound is significant in the study of molecular structure and spectroscopic properties. Research on similar compounds has provided insights into their reactivity and properties, such as in the case of tri(tert-butyl)plumbyl-amine, where spectroscopic properties were deeply analyzed (Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997).
  • Nonlinear Optical Studies and Material Science

    • The compound has also been explored in material science, particularly in nonlinear optical studies. For instance, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine was synthesized and its structural and nonlinear optical properties were investigated, demonstrating the potential of such compounds in this field (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).
  • Catalytic Applications

    • In the realm of catalysis, pyrazolyl compounds, closely related to 5-Tert-butyl-1H-pyrazol-3-amine hydrochloride, have been used in the formation of zinc complexes that act as catalysts for various chemical reactions, including the copolymerization of CO2 and cyclohexene oxide (Matiwane, Obuah, & Darkwa, 2020).
  • Biological Activity Research

    • Research into the biological activity of pyrazole derivatives has been conducted, which could offer insights into the potential applications of 5-Tert-butyl-1H-pyrazol-3-amine hydrochloride in this field. Studies on substituted pyrazole amide derivatives targeting specific receptors have been key in discovering new insecticidal activities (Deng et al., 2016).

Safety and Hazards

5-Tert-butyl-1H-pyrazol-3-amine hydrochloride may cause respiratory irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off immediately with plenty of water .

properties

IUPAC Name

5-tert-butyl-1H-pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4H,1-3H3,(H3,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTGIYKNDVDFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-1H-pyrazol-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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